Pseurotin D

Description

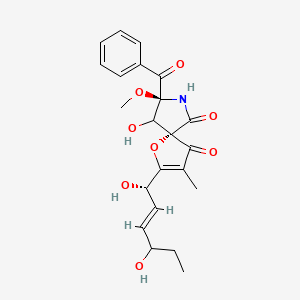

Pseurotin D is a fungal secondary metabolite derived from Aspergillus fumigatus and related species. It belongs to the pseurotin family of spirocyclic alkaloids, characterized by a unique spirofuranone-lactam scaffold . This compound has garnered attention for its potent biological activities, particularly its ability to inhibit proliferation and induce apoptosis in cancer cells. Studies demonstrate its efficacy in targeting lymphoid leukemia cells (e.g., MEC-1), where it disrupts mitochondrial respiration, increases reactive oxygen species (ROS) production, and inhibits key signaling pathways such as JAK/STAT and ERK1/2 .

Properties

IUPAC Name |

(5S,8S)-8-benzoyl-2-[(E,1S)-1,4-dihydroxyhex-2-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-4-14(24)10-11-15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-8-6-5-7-9-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-10+/t14?,15-,19?,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAYJWNDYQINEI-QGPYEFJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/[C@@H](C1=C(C(=O)[C@@]2(O1)C([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pseurotin D is a secondary metabolite derived from the fungus Pseudeurotium ovalis. It has garnered attention for its diverse biological activities, particularly in immunomodulation and anti-cancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

-

Immunomodulatory Effects :

- This compound has been shown to significantly inhibit the delayed-type hypersensitivity (DTH) response. In a study involving chicken ovalbumin-induced DTH in mice, treatment with this compound resulted in decreased paw swelling and reduced production of pro-inflammatory cytokines such as IL-1β, IL-4, IL-6, and IFN-γ. Additionally, it increased the levels of the anti-inflammatory cytokine IL-10 .

- In vitro studies demonstrated that this compound inhibited the proliferation and differentiation of both Th1 and Th2 cells by downregulating the expression of Gata3 and Tbx21 genes, which are crucial for T cell differentiation .

-

Induction of Apoptosis in Cancer Cells :

- This compound exhibits potent anti-cancer properties, particularly against chronic lymphocytic leukemia (CLL) cells. Research indicated that it significantly inhibited the proliferation of the MEC-1 cell line (a model for CLL) and induced apoptosis by altering mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .

- The compound was found to arrest MEC-1 cells in the G2/M phase of the cell cycle, leading to a decrease in cell viability without causing acute cytotoxicity .

- Targeting Mitochondrial Activity :

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Cell Type/Model |

|---|---|---|

| Inhibition of DTH response | Decreased paw swelling; reduced cytokine levels | Mice (in vivo) |

| Th1/Th2 cell inhibition | Decreased proliferation and differentiation | Human T cells (in vitro) |

| Induction of apoptosis | Increased apoptosis; altered mitochondrial function | MEC-1 CLL cells (in vitro) |

| Cell cycle arrest | G2/M phase arrest | MEC-1 CLL cells (in vitro) |

Case Studies

-

Delayed-Type Hypersensitivity Study :

A study conducted to evaluate the immunomodulatory effects of this compound revealed that it could effectively inhibit the DTH response in mice. The results showed a significant reduction in paw swelling and changes in leukocyte counts associated with DTH reactions, indicating its potential as an anti-allergic agent . -

Chronic Lymphocytic Leukemia Research :

In another investigation focused on CLL, this compound was administered to MEC-1 cells where it demonstrated a robust ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The study provided insights into its mechanism by showing alterations in mitochondrial activity and ROS production, suggesting its utility as a therapeutic agent against lymphoid malignancies .

Scientific Research Applications

Biological Activities

Pseurotin D exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antitumor Activity : this compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cell lines, specifically MEC-1 cells. It inhibits cell proliferation and induces cell cycle arrest at the G2/M phase, primarily through mitochondrial dysfunction and increased production of reactive oxygen species (ROS) .

- Immunomodulation : The compound significantly inhibits the activation of human T cells, reducing the production of tumor necrosis factor-alpha (TNF-α) and affecting key signaling pathways such as STAT3 and STAT5. This inhibition occurs without acute toxicity, suggesting its potential in treating autoimmune diseases characterized by T cell hyperactivity .

- Antiseizure Activity : Recent studies indicate that this compound may possess antiseizure properties. In animal models, it has been shown to reduce seizure behaviors induced by pentylenetetrazol (PTZ), indicating its potential utility in epilepsy treatment .

Table 1: Summary of Key Studies on this compound

Chemical Reactions Analysis

Key Chemical Reactions

Pseurotin D undergoes several significant chemical reactions that are essential for its biological activity:

-

Hydrolysis : The epoxide intermediate formed during biosynthesis can be hydrolyzed, leading to different products based on the mechanism involved.

-

Immunomodulatory Activity : this compound has been shown to inhibit T-cell activation by affecting signaling pathways related to cell proliferation and survival. This includes:

-

Cell Cycle Arrest : Research indicates that this compound can arrest cell cycles at specific phases (G2/M), impacting cancer cell proliferation .

Reaction Mechanisms

The specific mechanisms through which this compound exerts its effects include:

-

Reactive Oxygen Species (ROS) Production : this compound influences mitochondrial activity, leading to increased ROS production, which is implicated in apoptosis induction .

-

Signal Transduction Pathway Modulation : The compound inhibits phosphorylation of signal transducers and activators of transcription (STAT) proteins, crucial for T-cell activation and survival .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pseurotin D shares structural similarities with other pseurotins (e.g., pseurotin A, pseurotin A1, pseurotin A2) and related fungal metabolites like azaspirene and synerazol. Key structural differences include:

- Stereochemistry: Pseurotin A and its analogs (e.g., pseurotin A2) differ in the configuration of the spirofuranone-lactam core, as revealed by circular dichroism (CD) spectroscopy .

- Functional groups : this compound lacks the 14-methyl group present in pseurotin A, which may influence its redox-regulating properties .

Mechanisms of Action

- Mitochondrial Effects: this compound uniquely reduces baseline and maximal mitochondrial respiration rates (e.g., 25 µM reduces baseline respiration to 0.52 pmol/min/normal unit) and proton leakage, unlike pseurotin A, which primarily affects chitin synthesis .

- ROS Modulation : this compound increases mitochondrial ROS by 2–3 fold, triggering caspase-dependent apoptosis, whereas pseurotin A’s ROS effects are less characterized .

Key Research Findings

- Apoptosis Induction : At 25 µM, this compound increases apoptotic cells to 50% of the control via ROS-mediated caspase activation, outperforming pseurotin A in potency .

- Signaling Pathway Inhibition : this compound inhibits STAT3 phosphorylation (30% of control) and ERK1/2 (33% of control), whereas azaspirene targets Raf-1 and MEK1/2 .

Preparation Methods

Core Structure Assembly

The PKS–NRPS system generates the precursor azaspirene (CHNO), which undergoes oxidative modifications to form the spirocyclic backbone. The bifunctional enzyme PsoF (epoxidase–C-methyltransferase) catalyzes two critical reactions:

Tailoring Modifications

-

PsoC (methyltransferase): Introduces a methyl group at O8 of the furanone ring.

-

PsoD (cytochrome P450): Oxidizes C17 to a ketone, enabling subsequent cyclization.

-

PsoE (glutathione-S-transferase): Facilitates non-enzymatic epoxide opening, directing the stereochemistry of the diol intermediate.

Key intermediates : Azaspirene → Synerazol → this compound.

Fermentation Optimization for this compound Production

Strain Selection

Culture Conditions

Media Composition

-

Additives :

Downstream Processing

Harvesting and Initial Extraction

Q & A

Q. What experimental methodologies are recommended for isolating and identifying Pseurotin D from fungal cultures?

this compound isolation typically involves fungal fermentation followed by solvent extraction (e.g., ethyl acetate), chromatographic separation (e.g., silica gel column chromatography), and structural elucidation via LC-HRMS and NMR spectroscopy. For reproducible results, standardized fungal strains (e.g., Aspergillus spp.) and growth conditions (e.g., temperature, pH, media composition) must be documented. Gene deletion mutants (e.g., destruxin non-producing strains) can help confirm biosynthetic pathways .

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (e.g., untreated cells, solvent-only controls). Dose-response curves (0.1–100 µM) and time-course studies (24–72 hrs) are critical. Validate bioactivity through orthogonal assays (e.g., apoptosis via flow cytometry, ROS generation via fluorescent probes). Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Q. What criteria should guide the selection of fungal strains for this compound production studies?

Prioritize strains with documented secondary metabolite profiles (e.g., Aspergillus fumigatus). Use genomic tools (e.g., BLAST for pseurotin gene clusters) and metabolomic screening (LC-MS/MS) to confirm production. Compare wild-type and mutant strains (e.g., ΔpseA/B/C) to study biosynthetic regulation .

Advanced Research Questions

Q. How can contradictory data on this compound’s immunomodulatory effects be resolved?

Contradictions often arise from assay variability (e.g., primary vs. immortalized cells) or dosage discrepancies. Design studies with:

Q. What experimental strategies are effective for probing this compound’s mechanism of action in neurological models?

Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) to assess permeability. For in vivo studies, employ murine models with behavioral assays (e.g., Morris water maze for cognitive effects). Combine proteomics (e.g., Aβ plaque analysis) and metabolomics to map neuroprotective pathways. Validate targets via CRISPR/Cas9 knockouts .

Q. How can structural analogs of this compound be synthesized to enhance bioactivity or reduce toxicity?

Apply structure-activity relationship (SAR) studies:

- Modify the epoxy-amide core via semi-synthesis or heterologous expression.

- Test analogs in cytotoxicity/selectivity assays (e.g., IC50 in cancer vs. normal cells).

- Use molecular docking to predict binding affinity to targets (e.g., chitin synthase).

Publish full synthetic protocols and spectral data for reproducibility .

Q. What statistical approaches are critical for validating this compound’s synergistic effects with other antifungals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare monotherapy vs. combination therapy. Include time-kill curves and Kaplan-Meier survival analysis in in vivo models. Report 95% confidence intervals and effect sizes .

Methodological Guidelines

- Reproducibility : Document strain IDs (e.g., ATCC numbers), solvent batches, and instrument parameters (e.g., NMR frequency) .

- Data Contradictions : Perform meta-analyses of published LC50 values, noting variables like cell type, exposure time, and assay endpoints .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.